molecular formula C17H38O2Sn B14446583 Stannane, tributyl(diethoxymethyl)- CAS No. 79411-58-8

Stannane, tributyl(diethoxymethyl)-

Cat. No.: B14446583
CAS No.: 79411-58-8
M. Wt: 393.2 g/mol
InChI Key: UQWPDPNIWWMVQK-UHFFFAOYSA-N
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Description

Organotin compounds, or stannanes, are a class of organometallic compounds containing a tin-carbon bond. wikipedia.org First discovered in 1849, their utility in synthetic chemistry has expanded significantly, particularly with the advent of palladium-catalyzed cross-coupling reactions. wikipedia.orgsigmaaldrich.com

Properties

CAS No.

79411-58-8

Molecular Formula

C17H38O2Sn

Molecular Weight

393.2 g/mol

IUPAC Name

tributyl(diethoxymethyl)stannane

InChI

InChI=1S/C5H11O2.3C4H9.Sn/c1-3-6-5-7-4-2;3*1-3-4-2;/h5H,3-4H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

UQWPDPNIWWMVQK-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(OCC)OCC

Origin of Product

United States

Synthetic Methodologies for Tributyl Diethoxymethyl Stannane and Analogues

Preparation of Tributyl(diethoxymethyl)stannane

The most prominent and widely utilized method for the synthesis of tributyl(diethoxymethyl)stannane involves a two-step sequence: the formation of an α-lithio acetal (B89532) followed by its reaction with a tributyltin halide. This approach, pioneered by W. C. Still, has become a standard procedure for accessing this class of organometallic reagents. nih.govkisti.re.krkisti.re.krresearchgate.net

Lithiation-Stannylation Sequence from Diethyl Acetal Precursorsresearchgate.netnih.gov

This methodology hinges on the deprotonation of a suitable diethyl acetal precursor to generate a nucleophilic organolithium species, which is then quenched with an electrophilic tin reagent.

The generation of α-lithio acetals is typically achieved by the deprotonation of a corresponding acetal with a strong organolithium base. In the case of tributyl(diethoxymethyl)stannane, the starting material is diethoxymethane (B1583516), also known as formaldehyde (B43269) diethyl acetal. sigmaaldrich.commerckmillipore.comsigmaaldrich.com The protons on the central methylene (B1212753) group of diethoxymethane are sufficiently acidic to be removed by a strong base like n-butyllithium (n-BuLi).

The reaction is generally carried out in an inert, anhydrous solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures, typically -78 °C, to prevent side reactions and ensure the stability of the resulting organolithium species. reddit.comreddit.com The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the reactivity of n-BuLi by breaking down its aggregate structures and increasing the basicity of the butyl anion, facilitating a more efficient deprotonation. orgsyn.orgresearchgate.net The successful formation of (diethoxymethyl)lithium is crucial for the subsequent stannylation step.

Once the (diethoxymethyl)lithium is generated in situ, it is treated with an electrophilic tributyltin species, most commonly tributyltin chloride (Bu₃SnCl). The nucleophilic carbon of the organolithium attacks the electrophilic tin atom, displacing the halide and forming the desired carbon-tin bond. This Sₙ2-type reaction is typically rapid at low temperatures.

After the reaction is complete, a standard aqueous workup is performed to quench any remaining reactive species and to remove inorganic salts. The crude product is then purified, usually by distillation under reduced pressure, to afford the pure tributyl(diethoxymethyl)stannane.

Exploration of Alternative Synthetic Routes

While the lithiation-stannylation sequence is the most common, other potential routes for the synthesis of α-alkoxystannanes exist. One such alternative involves the reduction of α-stannyl esters. However, this method is less direct for the preparation of tributyl(diethoxymethyl)stannane. Another conceptual approach could be the acid-catalyzed reaction of an alcohol with an allyltributylstannane, though this is more suited for different types of stannyl (B1234572) ethers. researchgate.net The reduction of acetals to ethers using reagents like triethylsilane in the presence of a Lewis acid is also a known transformation but is not a direct route to the target organostannane. chem-station.com

Synthesis of Related Alpha-Functionalized Organostannanes

The synthetic principles applied to tributyl(diethoxymethyl)stannane can be extended to a variety of related α-functionalized organostannanes, which serve as valuable reagents in their own right.

Preparation of Tributyl[(methoxymethoxy)methyl]stannane (B30004) and Analogueskisti.re.kr

A close and synthetically important analog of tributyl(diethoxymethyl)stannane is tributyl[(methoxymethoxy)methyl]stannane. This compound is often used as a hydroxymethyl anion equivalent. kisti.re.krkisti.re.kr Its synthesis provides a well-documented example of the strategies employed for this class of compounds.

A detailed procedure for the preparation of tributyl[(methoxymethoxy)methyl]stannane is available in Organic Syntheses. kisti.re.kr This method involves the reaction of (tributylstannyl)methanol (B110806) with dimethoxymethane (B151124) in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, and molecular sieves. kisti.re.kr The (tributylstannyl)methanol precursor is itself generated from tributyltin hydride. kisti.re.kr

An alternative approach mirrors the synthesis of the diethoxy- derivative, starting with the lithiation of the corresponding acetal. The transmetalation of the organostannane with butyllithium (B86547) can also furnish an α-alkoxymethyllithium reagent. kisti.re.kr

The following table summarizes the key reagents and typical reaction conditions for the synthesis of these α-alkoxystannanes.

Target CompoundStarting MaterialKey ReagentsTypical SolventTypical Temperature (°C)
Tributyl(diethoxymethyl)stannaneDiethoxymethanen-BuLi, Tributyltin chlorideTHF-78
Tributyl[(methoxymethoxy)methyl]stannane(Tributylstannyl)methanolDimethoxymethane, BF₃·OEt₂, Molecular SievesDichloromethane (B109758)Not specified
Methods Involving Tributyltin Hydride

The synthesis of the core intermediate, (tributylstannyl)methanol, can be achieved through the reaction of tributyltin hydride with paraformaldehyde. This reaction is typically initiated by the formation of a tributylstannyllithium reagent. In a representative procedure, tributyltin hydride is treated with lithium diisopropylamide (LDA) at low temperatures to generate the tributylstannyl anion. This anion then undergoes a nucleophilic addition to paraformaldehyde. youtube.comorgsyn.org

The reaction commences with the deprotonation of diisopropylamine (B44863) with n-butyllithium in tetrahydrofuran (THF) at 0°C to form LDA. Subsequently, tributyltin hydride is added, leading to the formation of tributylstannyllithium. youtube.com The addition of paraformaldehyde to this solution, followed by stirring at room temperature, yields (tributylstannyl)methanol after an aqueous workup. youtube.comorgsyn.org This intermediate is often used in the subsequent step without extensive purification. orgsyn.org

Table 1: Synthesis of (Tributylstannyl)methanol from Tributyltin Hydride
Reactant 1Reactant 2ReagentSolventTemperatureProductRef
Tributyltin hydrideParaformaldehydeLDATHF0°C to RT(Tributylstannyl)methanol youtube.comorgsyn.org
Acetal Exchange Strategies

A common method for converting (tributylstannyl)methanol into its ether derivatives is through an acid-catalyzed acetal exchange reaction. This strategy is particularly useful for introducing acetal-type protecting groups, such as the methoxymethyl (MOM) group, which serves as a close analogue to the diethoxymethyl group.

For the synthesis of tributyl[(methoxymethoxy)methyl]stannane, (tributylstannyl)methanol is reacted with a large excess of dimethoxymethane in the presence of a Lewis acid catalyst like boron trifluoride etherate. youtube.com The reaction is typically carried out in dichloromethane with powdered 4 Å molecular sieves to remove the methanol (B129727) byproduct and drive the equilibrium towards the desired product. youtube.com This method provides a high yield of the protected stannane (B1208499) and avoids the use of highly toxic α-chloroethers. youtube.com

Table 2: Acetal Exchange for the Synthesis of Tributyl[(methoxymethoxy)methyl]stannane
SubstrateReagentCatalystSolventDesiccantProductYieldRef
(Tributylstannyl)methanolDimethoxymethaneBF₃·OEt₂Dichloromethane4 Å Molecular SievesTributyl[(methoxymethoxy)methyl]stannane74% (overall from tributyltin hydride) youtube.com

Derivatization from Alpha-Halogenated Tributylstannanes

An alternative and highly effective approach to α-heteroalkylstannanes involves the synthesis of an α-halogenated tributylstannane intermediate, which can then undergo nucleophilic substitution.

Synthesis of Tributyl(iodomethyl)stannane (B1310542)

Tributyl(iodomethyl)stannane is a key precursor that can be prepared from (tributylstannyl)methanol. The synthesis involves a two-step process starting from tributyltin hydride. First, (tributylstannyl)methanol is generated as described previously (see section 2.2.1.1). The crude alcohol is then converted to the corresponding mesylate by reaction with methanesulfonyl chloride in the presence of a base. This intermediate mesylate is not isolated due to its instability. semanticscholar.org

The subsequent reaction involves the displacement of the mesylate or, more commonly, a two-step conversion of the alcohol to a chloride and then to the iodide. For instance, the alcohol can be converted to tributyl(chloromethyl)stannane, which is then subjected to a Finkelstein reaction with sodium iodide in acetone (B3395972) to yield the desired tributyl(iodomethyl)stannane in high yield. semanticscholar.org

Table 3: Synthesis of Tributyl(iodomethyl)stannane
Starting MaterialReagent 1Reagent 2SolventProductYieldRef
(Tributylstannyl)methanol1. MsCl, Et₃N 2. NaICH₂Cl₂, then AcetoneTributyl(iodomethyl)stannaneHigh semanticscholar.org
Tributyl(chloromethyl)stannaneNaIAcetoneTributyl(iodomethyl)stannane92% semanticscholar.org
Transformations to Alpha-Heteroalkylstannanes

Tributyl(iodomethyl)stannane serves as an excellent electrophile for the synthesis of various α-heteroalkylstannanes, including ethers, amines, and sulfides. semanticscholar.org The synthesis of tributyl(diethoxymethyl)stannane can be achieved through a Williamson ether synthesis-type reaction.

This transformation involves the reaction of tributyl(iodomethyl)stannane with sodium ethoxide. The alkoxide, a potent nucleophile, displaces the iodide ion in an S_N2 reaction to form the corresponding ether. wikipedia.orgbyjus.com While a specific literature procedure for the diethoxymethyl derivative is not detailed, the general principle of the Williamson ether synthesis is well-established and widely applicable. wikipedia.orgbyjus.commasterorganicchemistry.com The reaction would typically be carried out by preparing sodium ethoxide from sodium metal and ethanol, followed by the addition of tributyl(iodomethyl)stannane. The reaction progress can be monitored by the disappearance of the starting stannane.

It is important to note that the substrate, tributyl(iodomethyl)stannane, is a primary halide, which is ideal for S_N2 reactions, minimizing competing elimination reactions. wikipedia.org

Mechanistic Insights into Tributyl Diethoxymethyl Stannane Reactivity

Transmetalation Processes

Transmetalation of tributyl(diethoxymethyl)stannane, typically with an organolithium reagent, is a fundamental process for generating highly reactive nucleophilic intermediates. This transformation hinges on the cleavage of the tin-carbon bond. gelest.com

Generation of Alpha-Alkoxymethyllithium Reagents

The reaction of tributyl(diethoxymethyl)stannane with an alkyllithium reagent, such as n-butyllithium (n-BuLi), results in a tin-lithium exchange. This process generates an alpha-alkoxymethyllithium reagent. A similar process is observed with tributyl[(methoxymethoxy)methyl]stannane (B30004), which undergoes tin-lithium exchange with n-BuLi to create an organolithium intermediate that serves as a hydroxymethyl anion equivalent. enamine.net This transmetalation is a key step in utilizing the synthetic potential of the diethoxymethyl group.

The general scheme for this transmetalation can be represented as follows:

Bu₃SnCH(OEt)₂ + n-BuLi → LiCH(OEt)₂ + Bu₄Sn

This reaction effectively transfers the diethoxymethyl group from the tin atom to the lithium atom, creating a potent nucleophile.

Influence of Reaction Conditions on Intermediate Stability and Reactivity

The stability and reactivity of the generated alpha-alkoxymethyllithium reagent are highly dependent on the reaction conditions. Key factors include:

Temperature: These organolithium intermediates are typically unstable at higher temperatures and are therefore generated and used at low temperatures, such as 0-5 °C, to prevent decomposition. semanticscholar.org

Solvent: The choice of solvent can influence the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used. orgsyn.org

The stability of organotin compounds themselves is also a factor. While the carbon-tin bond is relatively stable to air and moisture, it can be cleaved by various agents, including halogens and mineral acids. gelest.com The reactivity of organotin compounds is influenced by the possibility of the tin atom expanding its coordination number beyond four, a consequence of its large size and the availability of low-lying 5d atomic orbitals. gelest.com

Mechanistic Pathways of Subsequent Nucleophilic Additions

The alpha-alkoxymethyllithium reagent generated from tributyl(diethoxymethyl)stannane is a strong nucleophile. It readily participates in nucleophilic addition reactions with various electrophiles, most notably carbonyl compounds like aldehydes and ketones. enamine.netbyjus.com

The general mechanism for nucleophilic addition to a carbonyl group involves the following steps: libretexts.org

Nucleophilic Attack: The nucleophilic carbon of the alpha-alkoxymethyllithium reagent attacks the electrophilic carbon of the carbonyl group. libretexts.orgyoutube.com This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: In a subsequent step, the negatively charged oxygen of the alkoxide intermediate is protonated, typically by the addition of a weak acid during workup, to yield an alcohol. libretexts.orgyoutube.com

This process results in the formation of a new carbon-carbon bond and the conversion of the carbonyl group into a hydroxyl group. libretexts.org The reaction of these organolithium intermediates with carbonyl compounds like aldehydes and ketones leads to the formation of protected diols. enamine.net The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. libretexts.orgkhanacademy.org

Radical-Mediated Reactions

Beyond ionic pathways, organotin compounds can also engage in radical-mediated reactions. This reactivity stems from the relative weakness of the tin-carbon and tin-hydrogen bonds.

Homolytic Cleavage of Tin-Carbon Bonds in Related Organotins

The tin-carbon bond in organotin compounds, while relatively stable, is weaker than a carbon-carbon or carbon-silicon bond and can undergo homolytic cleavage under certain conditions. gelest.com This cleavage can be initiated thermally or photochemically. For instance, heating a diarylstannylene can lead to the homolytic cleavage of a Sn-C bond, generating a stannyl (B1234572) radical and a carbon-centered radical. rsc.org Organotin hydrides, which have a relatively weak tin-hydrogen bond, are particularly effective as radical reducing agents because this bond can cleave homolytically. organic-chemistry.org

The activation of tin radicals for subsequent reactions can be achieved through two primary methods: youtube.com

Thermal Activation: This often involves the use of radical initiators like azobisisobutyronitrile (AIBN), which decomposes upon heating to generate radicals that can then react with the organotin compound. youtube.com

Photochemical Activation: Light can also be used to generate tin radicals. youtube.com

Participation of Stannyl Radicals in Atom-Transfer Processes

Once generated, stannyl radicals can participate in a variety of reactions, including atom-transfer processes. nih.gov A key example is the halogen-atom transfer reaction, where a tin radical abstracts a halogen atom from an organic halide. youtube.com This process is a cornerstone of many radical-based synthetic methods.

Organotin hydrides are well-known for their role in radical dehalogenation reactions. organic-chemistry.org The general cycle for a radical chain reaction involving an organotin hydride typically involves:

Initiation: Formation of a stannyl radical.

Propagation:

The stannyl radical abstracts a halogen atom from an alkyl halide, generating an alkyl radical and an organotin halide.

The alkyl radical then abstracts a hydrogen atom from another molecule of the organotin hydride, forming the reduced alkane and regenerating the stannyl radical, which can continue the chain.

Stannyl radicals can also add to double and triple bonds, initiating radical cyclization reactions, which are powerful methods for forming cyclic compounds. nih.govacs.org

Interactive Data Tables

Table 1: General Properties of Related Organotin Compounds

Compound Formula Molar Mass ( g/mol ) Key Reactive Bond
Tributyl(methoxymethyl)stannane C₁₄H₃₂OSn 335.11 nih.gov Sn-C
Tributyltin hydride C₁₂H₂₈Sn 291.06 Sn-H organic-chemistry.org

Table 2: Mechanistic Steps in Nucleophilic Addition

Step Description Change in Hybridization (Carbonyl Carbon) Intermediate/Product
1 Nucleophilic attack on the carbonyl carbon. libretexts.orglibretexts.org sp² to sp³ libretexts.orgkhanacademy.org Tetrahedral alkoxide intermediate. libretexts.org

Organometallic Reaction Mechanisms

The reactions of organotin compounds, or stannanes, are diverse and the mechanisms can be complex, often depending on the specific reagents and conditions employed. These mechanisms can range from concerted processes to those involving discrete intermediates such as radicals or cations. For α-alkoxystannanes like tributyl(diethoxymethyl)stannane, the presence of the oxygen atom alpha to the tin-bearing carbon introduces unique electronic features that can influence the reaction pathway.

Detailed Examination of Reaction Pathways (e.g., SN1-type mechanisms)

A unimolecular nucleophilic substitution (SN1) mechanism involves a two-step process where the rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. This intermediate is then rapidly captured by a nucleophile.

For tributyl(diethoxymethyl)stannane, a hypothetical SN1-type pathway would involve the departure of a leaving group, facilitated by a Lewis acid, to generate an α-diethoxy-stabilized carbocation. The presence of two electron-donating ethoxy groups would be expected to stabilize the positive charge on the adjacent carbon, making the formation of such a carbocation plausible.

Plausible SN1-type Reaction Pathway:

Lewis Acid Activation: A Lewis acid (LA) coordinates to one of the ethoxy groups, weakening the carbon-oxygen bond and making the oxygen a better leaving group.

Formation of a Carbocation Intermediate: The activated complex undergoes ionization, where the C-O bond breaks heterolytically, to form a resonance-stabilized α,α-diethoxycarbocation and a [LA-OEt]^-^ complex. The tributyltin group remains attached to the non-carbocationic carbon.

Nucleophilic Attack: A nucleophile (Nu^-^) attacks the electrophilic carbocation, forming the final product.

It is important to emphasize that this pathway is a theoretical construct based on general principles. There is a lack of published experimental evidence, such as kinetic studies or the direct observation or trapping of the proposed carbocation intermediate, to definitively confirm an SN1-type mechanism for tributyl(diethoxymethyl)stannane. researchgate.netresearchgate.netnih.gov The stereochemical outcome of such reactions, which would provide further mechanistic clues, has also not been reported for this specific compound. researchgate.netrsc.org

Table of Plausible Intermediates and Influencing Factors in SN1-type Reactions

Intermediate/FactorDescriptionPlausible Role in Tributyl(diethoxymethyl)stannane Reactivity
Lewis Acid An electron pair acceptor that can activate a leaving group.Essential for promoting the departure of an ethoxy group.
α,α-Diethoxycarbocation A carbocation stabilized by two adjacent oxygen atoms through resonance.The key electrophilic intermediate in a hypothetical SN1 pathway.
Solvent Polarity The ability of the solvent to stabilize charged intermediates.A polar solvent would be expected to facilitate the ionization step.
Nucleophile Strength The reactivity of the nucleophile.In a pure SN1 reaction, the rate is independent of the nucleophile's concentration and strength.

Further experimental and computational studies are necessary to rigorously establish the reaction mechanisms of tributyl(diethoxymethyl)stannane and to move beyond the current, generalized understanding.

Computational and Theoretical Investigations

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations are fundamental to understanding the reactivity of Stannane (B1208499), tributyl(diethoxymethyl)-. These studies typically focus on the geometry, bond energies, and electronic properties, such as atomic charges and orbital distributions, of the molecule.

The electronic structure of Stannane, tributyl(diethoxymethyl)- is characterized by the polar covalent bond between the tin and the diethoxymethyl carbon. The electronegativity difference between tin (Sn, ~1.96 on the Pauling scale) and carbon (C, ~2.55) results in a significant polarization of the Sn-C bond, with the carbon atom bearing a partial negative charge and the tin atom a partial positive charge. The presence of the two oxygen atoms in the diethoxymethyl group is expected to have a notable influence on the electronic properties of the transferable group. These electronegative oxygen atoms can withdraw electron density through inductive effects, which can influence the nucleophilicity of the diethoxymethyl group.

Table 1: Representative Calculated Mulliken Atomic Charges for a Model Tributyltin Compound (R-SnBu₃) from DFT Calculations.
AtomCalculated Mulliken Charge (a.u.)
Sn+0.8 to +1.2
C (alpha to Sn)-0.5 to -0.8
C (butyl)-0.2 to -0.4

Note: The values in this table are representative examples for illustrative purposes and are based on general findings for tributyltin compounds in the literature. They are not specific experimental or calculated values for Stannane, tributyl(diethoxymethyl)-.

Mechanistic Computations of Key Transformations

Computational chemistry has been instrumental in mapping out the reaction coordinates of key transformations involving organostannanes, particularly the Stille reaction. These studies provide detailed information on the geometries of transition states and the energy profiles of the reaction pathways.

The Stille reaction mechanism is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The transmetalation step, where the organic group is transferred from tin to the palladium center, is often the rate-determining step and has been a major focus of computational studies. researchgate.netacs.org

Computational studies have identified two main pathways for the transmetalation step: a cyclic (or associative) mechanism and an open (or dissociative) mechanism. wikipedia.orgcsic.es

Cyclic Transition State: In this pathway, the organostannane coordinates to the palladium center, and the halide or other ligand on the palladium simultaneously coordinates to the tin atom, forming a bridged, four-membered ring-like transition state. This mechanism is generally favored in nonpolar solvents.

Open Transition State: In this mechanism, a ligand first dissociates from the palladium complex, creating a vacant coordination site for the incoming organostannane. This pathway is more common in polar, coordinating solvents.

The geometry of the transition state is crucial in determining the activation energy of the reaction. For tributyltin reagents, the bulky tributyl groups can sterically influence the approach to the palladium center. The diethoxymethyl group, with its own steric bulk and the potential for the oxygen atoms to coordinate to the tin or palladium centers, would further influence the geometry and energy of the transition state.

While specific energy profiles for the reactions of Stannane, tributyl(diethoxymethyl)- are not published, Table 2 provides representative activation energies for the transmetalation step in Stille couplings with related organostannanes, as determined by DFT calculations.

Table 2: Representative Calculated Activation Energies (ΔG‡) for the Transmetalation Step in Stille Reactions of Model Organostannanes.
OrganostannaneReaction PathwayCalculated ΔG‡ (kcal/mol)
VinyltributylstannaneCyclic15 - 20
AryltributylstannaneCyclic18 - 25
VinyltributylstannaneOpen20 - 28

Note: These values are illustrative and sourced from computational studies on model Stille reactions. They are intended to provide a general understanding of the energy barriers involved.

Computational methods can be powerful in predicting the regioselectivity and stereoselectivity of chemical reactions. nih.gov In the context of Stille couplings, these predictions are based on the relative energies of different possible transition states leading to various isomers.

For an unsymmetrical transferable group like diethoxymethyl, regioselectivity is not a primary concern as the coupling occurs at the carbon directly bonded to tin. However, if the electrophile has multiple reaction sites, computational modeling can predict the preferred site of attack by comparing the activation barriers for each possibility.

Stereoselectivity is a key aspect, especially if the transferable group or the electrophile contains stereocenters. The stereochemical outcome of the Stille reaction (retention or inversion of configuration) is determined by the geometry of the transmetalation transition state. acs.org Computational studies have shown that the choice between a cyclic or open pathway can influence the stereochemical outcome. While retention of stereochemistry is common, inversion can occur under certain conditions. For Stannane, tributyl(diethoxymethyl)-, the stereochemistry at the acetal (B89532) carbon would be of interest, and computational modeling could predict the stereochemical fidelity of its transfer.

Modeling of Catalyst-Substrate Interactions

Understanding the interactions between the organostannane and the palladium catalyst is crucial for optimizing reaction conditions and designing more efficient catalysts. Computational modeling provides a molecular-level picture of these interactions.

The interaction between Stannane, tributyl(diethoxymethyl)- and a palladium complex, typically a Pd(0) species with phosphine (B1218219) ligands, begins with the coordination of the organostannane to the metal center. rsc.org The nature of the phosphine ligands on the palladium catalyst significantly influences the steric and electronic environment around the metal, thereby affecting the ease of substrate coordination and subsequent elementary steps of the catalytic cycle.

Computational models can simulate the docking of the organostannane to the palladium complex and calculate the binding energies. The tributyl groups on the tin atom are known to play a significant steric role, and their interaction with the phosphine ligands can influence the stability of the pre-transmetalation complex. The diethoxymethyl group can also interact with the catalyst, potentially through its oxygen atoms, although this is less commonly invoked in standard Stille reaction mechanisms.

DFT calculations can also elucidate the electronic interactions, such as the donation of electron density from the Sn-C σ-bond to the empty d-orbitals of the palladium center. The strength of this interaction is a key factor in the activation of the Sn-C bond for cleavage. Table 3 shows representative calculated interaction energies between a model tributyltin compound and a palladium(0)-phosphine complex.

Table 3: Representative Calculated Interaction Energies for the Formation of a Pd(0)-Organostannane Complex.
ComplexInteraction Energy (kcal/mol)
[Pd(PMe₃)₂(η²-VinylSnBu₃)]-10 to -15
[Pd(PPh₃)₂(η²-VinylSnBu₃)]-8 to -12

Note: These values are examples from computational studies on model systems and serve to illustrate the magnitude of the interaction. PMe₃ = Trimethylphosphine, PPh₃ = Triphenylphosphine.

Future Prospects and Emerging Research Frontiers

Development of Enhanced and Greener Methodologies

The traditional synthesis of organotin compounds, including tetraalkylstannanes, often involves Grignard reagents or organoaluminum compounds with tin halides like tin tetrachloride. wikipedia.orggelest.comlupinepublishers.com Subsequent redistribution reactions can then yield the desired triorganotin halide precursors. wikipedia.orggelest.com While effective, these methods often necessitate the use of volatile and hazardous solvents and can generate significant waste, running counter to the modern principles of green chemistry. nih.govnih.gov

Future research will likely focus on developing more sustainable and efficient synthetic routes to Tributyl(diethoxymethyl)stannane. Key areas of exploration may include:

Catalytic Routes: Moving away from stoichiometric reagents, the development of catalytic methods to construct the tin-carbon bond would represent a significant advance. This could involve novel transition-metal-catalyzed reactions that offer higher atom economy.

Alternative Energy Sources: The application of microwave irradiation or ultrasonication could dramatically accelerate reaction times and reduce energy consumption compared to conventional heating. nih.govnih.gov These techniques have been successfully applied to a wide range of organic transformations and offer a promising avenue for cleaner organotin synthesis. researchgate.net

Flow Chemistry: Continuous flow processes offer enhanced safety, efficiency, and scalability for chemical reactions. amt.uk Adapting the synthesis of Tributyl(diethoxymethyl)stannane to a flow reactor could allow for better control over reaction parameters, minimize the handling of hazardous intermediates, and facilitate a more streamlined, less wasteful production process. thalesnano.comtue.nl

Benign Solvents: Research into replacing traditional solvents like ethers or chlorinated hydrocarbons with greener alternatives, such as ionic liquids or bio-derived solvents, is a core tenet of sustainable chemistry. nih.govresearchgate.net Identifying effective, non-hazardous solvent systems for the synthesis and purification of this stannane (B1208499) is a crucial goal.

A comparative look at potential synthetic improvements is illustrative:

ParameterConventional Method (e.g., Grignard)Potential Greener Methodology (e.g., Flow Catalysis)
Reagents Stoichiometric, often pyrophoricCatalytic, recyclable
Solvents Volatile ethers, hydrocarbonsSafer alternatives (e.g., ionic liquids, PEG)
Energy Prolonged heating/refluxReduced reaction times via microwave or flow
Waste High volume of metallic salts and solventMinimized waste streams, potential for solvent recycling
Safety Handling of bulk hazardous materialsEnhanced containment and smaller reaction volumes in flow

By embracing these green chemistry principles, the synthesis of Tributyl(diethoxymethyl)stannane can become more environmentally benign, cost-effective, and safer. researchgate.net

Exploration of Unconventional Reactivity Modes

The established reactivity of α-alkoxystannanes like Tributyl(diethoxymethyl)stannane typically involves tin-lithium exchange to generate a nucleophilic α-alkoxyalkyllithium species. enamine.net For instance, its close analog, tributyl[(methoxymethoxy)methyl]stannane (B30004), is used as a hydroxymethyl anion equivalent after transmetalation with butyllithium (B86547). enamine.net This "conventional" pathway involves the reaction of the resulting organolithium with electrophiles like aldehydes and ketones.

However, the future of this reagent lies in exploring reactivity beyond this single mode. The field of organometallic chemistry is rich with diverse transformations, and Tributyl(diethoxymethyl)stannane could be a valuable partner in reactions that are currently underexplored for this specific substrate.

Key research frontiers include:

Palladium-Catalyzed Cross-Coupling: The Stille reaction is a cornerstone of C-C bond formation, yet it is most commonly applied to sp²-hybridized organostannanes (vinyl, aryl, or alkynyl). sigmaaldrich.com A significant area for future research is the development of conditions that enable the efficient cross-coupling of the sp³-hybridized diethoxymethyl group from the tin center to various organic electrophiles. This would transform the reagent from a simple anion equivalent into a versatile building block for introducing the diethoxymethyl moiety under neutral, catalytic conditions.

Photoredox Catalysis: The emergence of visible-light photoredox catalysis has opened new pathways for generating radical intermediates under mild conditions. Investigating the single-electron transfer (SET) pathways available to Tributyl(diethoxymethyl)stannane could unlock novel transformations, such as radical additions or couplings, that are inaccessible through traditional ionic pathways.

Frustrated Lewis Pair (FLP) Chemistry: The combination of a sterically hindered Lewis acid and Lewis base can activate small molecules and substrates without direct coordination. Exploring the interaction of Tributyl(diethoxymethyl)stannane with FLPs could lead to catalyst-free methods for C-C bond formation or other unique functional group transformations.

The following table outlines a conceptual expansion of the reagent's reactivity profile:

Reactivity ModeConventional (Anion Equivalent)Unconventional (Proposed)
Activation Transmetalation with n-BuLiCatalytic (e.g., Pd(0)), Photoredox, FLP
Reaction Type Nucleophilic addition to carbonylsCross-coupling, Radical addition, C-H functionalization
Reaction Partner Aldehydes, KetonesAryl halides, Alkenes, Activated C-H bonds
Key Advantage Robust, well-establishedMilder conditions, broader substrate scope, new bond disconnections

Successfully developing these unconventional modes would significantly broaden the synthetic utility of Tributyl(diethoxymethyl)stannane, elevating its status within the toolkit of synthetic organic chemists.

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is rapidly transforming the landscape of research and development, particularly in the pharmaceutical and fine chemical industries. researchgate.net Automated systems, including flow chemistry reactors and robotic batch synthesizers, offer improved reproducibility, higher throughput, and enhanced safety, especially when dealing with hazardous reagents. amt.ukvapourtec.com

Organotin compounds, while synthetically powerful, require careful handling. gelest.com The integration of Tributyl(diethoxymethyl)stannane into automated platforms is a logical next step to harness its synthetic potential while mitigating handling concerns.

Future research in this domain will likely focus on:

Flow Chemistry Adaptation: Reactions involving Tributyl(diethoxymethyl)stannane, such as its transmetalation and subsequent addition to an electrophile, could be seamlessly translated into a continuous flow process. In such a setup, streams of the stannane, butyllithium, and the electrophile would be mixed in precise ratios within a microreactor, with temperature and reaction time meticulously controlled. This would minimize user exposure and allow for safe, scalable production. tue.nl

High-Throughput Screening: Automated platforms enable the rapid screening of reaction conditions (catalysts, solvents, temperature) to quickly identify optimal protocols for new transformations, such as the aforementioned unconventional cross-coupling reactions. A 96-well plate format, for example, could be used to test dozens of palladium catalysts and ligands for a Stille-type reaction in parallel.

Multi-Step Automated Synthesis: The ultimate goal is to incorporate Tributyl(diethoxymethyl)stannane into multi-step, fully automated synthetic sequences. researchgate.net A robotic platform could perform a reaction using the stannane, purify the product via an integrated chromatography module, and then immediately use that product in a subsequent transformation without manual intervention.

The translation of a conventional batch reaction to an automated flow system can be conceptualized as follows:

StepBatch ProcedureAutomated Flow Procedure
1. Reagent Addition Manual addition of n-BuLi to a solution of the stannane at low temperature.Reagent solutions are drawn from reservoirs by precision pumps.
2. Transmetalation Stirring in a flask for a set time.Reagents mix in a T-junction and flow through a temperature-controlled reactor coil for a defined residence time.
3. Electrophile Addition Manual addition of the electrophile.The stream of the generated organolithium is merged with a stream of the electrophile solution.
4. Quench & Workup Addition of quenching solution to the flask, followed by manual extraction.The reaction stream is merged with a quenching stream, and can be passed through an in-line separator or directed to an automated purification system.

By integrating Tributyl(diethoxymethyl)stannane into these modern platforms, researchers can accelerate discovery, improve process safety, and ensure the reliable and reproducible synthesis of complex molecules.

Q & A

Q. What synthetic methodologies are effective for preparing tributyl(diethoxymethyl)stannane derivatives, and how do reaction conditions influence yields?

Tributyl(diethoxymethyl)stannane derivatives are typically synthesized via Stille coupling or transmetalation reactions . For example, tributyl(thiophen-2-yl)stannane was prepared using Pd(PPh₃)₄ as a catalyst in anhydrous THF under nitrogen, achieving >80% yield . Key factors include:

  • Catalyst choice : Pd(0) catalysts (e.g., Pd₂(dba)₃) improve cross-coupling efficiency.
  • Solvent : Polar aprotic solvents (DMF, THF) enhance solubility of organotin precursors.
  • Temperature : Reactions often proceed at 60–80°C to balance kinetics and decomposition risks.
    Contaminants like oxygen or moisture can hydrolyze stannanes, necessitating inert atmospheres .

Q. Which analytical techniques are most reliable for characterizing tributyl(diethoxymethyl)stannane derivatives, and what data markers should researchers prioritize?

  • ¹H/¹³C NMR : Look for characteristic tin-coupled splitting patterns (e.g., satellite peaks in ¹H NMR for Sn–C bonds) and diethoxy methyl signals (δ 3.4–3.8 ppm for OCH₂CH₃) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions, e.g., [M+H]⁺ with isotopic clusters matching Sn (natural abundance: ²⁰Sn ~33%) .
  • FT-IR : Absorbances at 550–600 cm⁻¹ (Sn–C stretching) and 1050–1100 cm⁻¹ (C–O in diethoxy groups) validate structural integrity .

Q. What safety protocols are critical when handling tributyl(diethoxymethyl)stannane in laboratory settings?

  • Ventilation : Use fume hoods to mitigate inhalation risks; tributyltin compounds are neurotoxic and regulated under international conventions (e.g., China’s Circular No. 65/2005) .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Waste Disposal : Collect residues in sealed containers labeled for hazardous organotin waste .

Advanced Research Questions

Q. How do electronic effects of substituents on tributyl(diethoxymethyl)stannane influence its reactivity in cross-coupling reactions?

The diethoxy methyl group acts as an electron-donating substituent , stabilizing the stannane via hyperconjugation. This enhances nucleophilicity in Stille couplings but may reduce oxidative addition efficiency with electron-poor aryl halides. Computational studies (DFT) can model charge distribution to predict regioselectivity in polycyclic systems . Experimental validation involves comparing coupling rates with para-substituted aryl halides (e.g., electron-withdrawing NO₂ vs. electron-donating OMe groups) .

Q. What strategies resolve contradictions in reported yields for tributylstannane-mediated annulation reactions?

Discrepancies often arise from competing side reactions (e.g., β-hydride elimination or protodestannylation). To mitigate:

  • Additive Screening : Silver salts (Ag₂O) scavenge halides, improving transmetalation .
  • Kinetic Monitoring : Use in situ FT-IR or GC-MS to identify intermediates and optimize reaction time .
  • Solvent Polarity : Higher polarity solvents (DMF > THF) suppress Sn–C bond cleavage in Dieckmann condensations .

Q. How can isotopic labeling (e.g., deuterated tributylstannanes) advance mechanistic studies in organic synthesis?

Deuterated analogs like tributyltin deuteride (CAS 6180-99-0) enable kinetic isotope effect (KIE) studies to elucidate rate-determining steps. For example, deuterium incorporation at reactive sites (e.g., α to Sn) slows protodestannylation, confirming hydrogen transfer as a key pathway in radical reactions .

Q. What role do tributyl(diethoxymethyl)stannane derivatives play in the synthesis of optoelectronic polymers?

These stannanes serve as monomers in conjugated polymers for organic field-effect transistors (OFETs). For example, fluorinated thiophene-stannane precursors enhance planarity and charge mobility (μ > 0.5 cm²/V·s) when polymerized with electron-deficient benzothiadiazole units . Key parameters include:

  • Side Chain Engineering : Bulky alkyl groups (e.g., 2-octyldodecyl) improve solubility without disrupting π-π stacking.
  • Thermal Annealing : Post-deposition heating (150–200°C) aligns polymer backbones in thin films .

Methodological Guidance for Contradictory Data

Q. How should researchers address inconsistencies in NMR data for tributylstannane derivatives?

  • Dynamic Effects : Variable temperature NMR can resolve broadening caused by slow Sn–ligand exchange.
  • Decoupling Experiments : ¹¹⁹Sn decoupling simplifies splitting patterns in ¹H/¹³C spectra .
  • Reference Standards : Compare with published spectra of analogous compounds (e.g., tributyl(thiophen-2-yl)stannane, CAS 54663-78-4) .

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